MDMB-FUBICA metabolite 3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C22H23FN2O3 |

|---|---|

分子量 |

382.4 g/mol |

IUPAC名 |

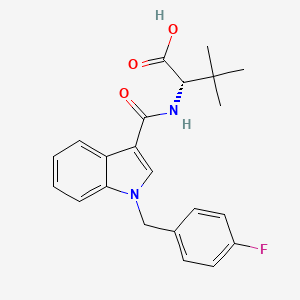

(2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |

InChI |

InChI=1S/C22H23FN2O3/c1-22(2,3)19(21(27)28)24-20(26)17-13-25(18-7-5-4-6-16(17)18)12-14-8-10-15(23)11-9-14/h4-11,13,19H,12H2,1-3H3,(H,24,26)(H,27,28)/t19-/m1/s1 |

InChIキー |

PZPKPULZRMBYJZ-LJQANCHMSA-N |

異性体SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |

正規SMILES |

CC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |

製品の起源 |

United States |

Foundational & Exploratory

MDMB-FUBICA metabolite 3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDMB-FUBICA, a potent synthetic cannabinoid, undergoes metabolic transformation in the body, leading to various metabolites. This guide focuses on a key Phase I metabolite, MDMB-FUBICA metabolite 3, formally known as N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine. This metabolite is formed through the hydrolysis of the methyl ester group of the parent compound. Understanding the chemical structure, properties, and analytical methodologies for this metabolite is crucial for forensic analysis, toxicological studies, and in the development of countermeasures to synthetic cannabinoid use. This document provides a comprehensive overview of the available technical data, outlines experimental protocols, and visualizes key pathways and workflows.

Chemical Structure and Properties

This compound is the carboxylic acid derivative of MDMB-FUBICA, resulting from the cleavage of the methyl ester. This biotransformation significantly alters the physicochemical properties of the molecule, most notably its polarity and, consequently, its pharmacological activity.

Chemical Structure:

-

Systematic Name: N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine[1]

-

Molecular Weight: 382.4 g/mol [1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₃FN₂O₃ | [1][2] |

| Molecular Weight | 382.4 g/mol | [1] |

| CAS Number | 2693397-46-3 | [1][2] |

| Appearance | Crystalline solid (typical for analytical standards) | General knowledge |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 0.10 mg/mL | [1] |

| UV λmax | 216, 289 nm | [1] |

Metabolic Pathway of MDMB-FUBICA

The primary metabolic pathway leading to the formation of this compound is the hydrolysis of the terminal methyl ester of the parent compound, MDMB-FUBICA. This reaction is a common Phase I metabolic process for many synthetic cannabinoids containing an ester linkage.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and analysis of this compound are not widely published. However, based on the known chemistry of this and similar compounds, as well as general laboratory practices, the following sections outline plausible methodologies.

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through the hydrolysis of its methyl ester precursor, MDMB-FUBICA.

Reaction: Saponification (base-catalyzed hydrolysis) of the methyl ester.

Materials:

-

MDMB-FUBICA

-

Methanol (B129727) (MeOH)

-

Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (B1210297) (EtOAc) for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Silica (B1680970) gel for column chromatography (optional, for purification)

Procedure:

-

Dissolve MDMB-FUBICA in a mixture of methanol and water.

-

Add a solution of NaOH or LiOH in water to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Acidify the aqueous residue to a pH of approximately 3-4 with dilute HCl. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by silica gel column chromatography.

Analytical Protocol: LC-MS/MS for Urine Samples

The analysis of this compound in biological matrices like urine typically involves sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

-

Enzymatic Hydrolysis: To a 1 mL urine sample, add a β-glucuronidase solution to hydrolyze any potential Phase II glucuronide conjugates of the metabolite. Incubate at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 2-4 hours).

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., a mixed-mode or polymeric sorbent) with methanol and then water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water and a weak organic solvent to remove interferences.

-

Elute the analyte with a suitable organic solvent (e.g., methanol or a mixture of ethyl acetate and isopropanol).

-

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

LC-MS/MS Parameters (Representative):

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound. The exact m/z values would need to be determined by direct infusion of a standard.

-

Signaling Pathways and Pharmacological Considerations

MDMB-FUBICA is a potent agonist at the cannabinoid type 1 (CB1) receptor, which is a G-protein coupled receptor (GPCR). Activation of the CB1 receptor leads to a cascade of intracellular signaling events, primarily through the Gi/o pathway, resulting in the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. These signaling events are responsible for the psychoactive effects of cannabinoids.

The hydrolysis of the methyl ester to form this compound is expected to significantly reduce its affinity and efficacy at the CB1 receptor. The carboxylic acid moiety increases the polarity of the molecule, which may hinder its ability to cross the blood-brain barrier and interact effectively with the receptor's binding pocket.

Conclusion

This compound is a key product of the metabolism of the potent synthetic cannabinoid MDMB-FUBICA. Its formation through ester hydrolysis represents a significant detoxification step, as the resulting carboxylic acid is expected to have substantially lower affinity and efficacy at cannabinoid receptors. The analytical detection of this metabolite is a reliable indicator of exposure to the parent compound. While specific experimental protocols and quantitative pharmacological data for this metabolite are not extensively documented in public literature, the information provided in this guide, based on related compounds and general principles, offers a solid foundation for researchers, scientists, and drug development professionals working in this area. Further research is warranted to fully characterize the pharmacological and toxicological profile of this and other synthetic cannabinoid metabolites.

References

An In-depth Technical Guide to the Synthesis and Characterization of MDMB-FUBICA Metabolite 3

This technical guide provides a comprehensive overview of the synthesis and characterization of MDMB-FUBICA metabolite 3, a significant metabolite of the synthetic cannabinoid MDMB-FUBICA. This document is intended for researchers, scientists, and drug development professionals engaged in the study of synthetic cannabinoids and their metabolic fate.

Introduction

MDMB-FUBICA is an indole-based synthetic cannabinoid that has been identified in forensic casework. Like many synthetic cannabinoids, it undergoes extensive metabolism in the body. This compound, formally named N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine, is a primary product of this metabolism, formed through the hydrolysis of the methyl ester group of the parent compound.[1] The characterization of this metabolite is crucial for forensic identification and for understanding the pharmacological and toxicological profile of MDMB-FUBICA.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the preparation of the core indole (B1671886) intermediate followed by coupling with the appropriate amino acid.

Synthesis Workflow

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid

A general procedure for the N-alkylation of indoles can be adapted for this step.

-

To a solution of indole-3-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-fluorobenzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid.

Step 2: Amide Coupling to form this compound

Standard peptide coupling methods can be employed for the final step.

-

Dissolve 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid, 3-methyl-L-valine, and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF.

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are critical. The following analytical techniques are typically employed.

Analytical Data

| Property | Value | Source |

| Chemical Name | N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine | [1] |

| CAS Number | 2693397-46-3 | [1] |

| Molecular Formula | C₂₂H₂₃FN₂O₃ | [1] |

| Molecular Weight | 382.4 g/mol | [1] |

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic data are essential for the unambiguous identification of this compound.

| Technique | Data Source |

| ¹³C Nuclear Magnetic Resonance (NMR) | SpectraBase[2] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | SpectraBase[2] |

Note: Access to the full spectral data on SpectraBase may require a subscription.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common for good peak shape and ionization.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns for structural elucidation.

-

Metabolic Pathway of MDMB-FUBICA

MDMB-FUBICA undergoes phase I metabolism, primarily through ester hydrolysis, to form this compound. This is a common metabolic pathway for synthetic cannabinoids containing an ester linkage.

Caption: Metabolic conversion of MDMB-FUBICA to its primary metabolite.

Conclusion

This technical guide outlines the synthesis and characterization of this compound. The provided protocols and data are intended to serve as a valuable resource for researchers in the fields of forensic science, toxicology, and pharmacology. Accurate synthesis and characterization of synthetic cannabinoid metabolites are paramount for the development of analytical methods for their detection in biological samples and for a deeper understanding of their biological effects.

References

Unveiling MDMB-FUBICA Metabolite 3: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of MDMB-FUBICA metabolite 3, a significant metabolite of the synthetic cannabinoid MDMB-FUBICA. This document is intended for researchers, scientists, and drug development professionals, offering critical data on its chemical properties, experimental protocols for its identification, and an overview of the relevant signaling pathways.

Core Data Summary

The key quantitative data for this compound are summarized in the table below, providing a clear reference for its fundamental properties.

| Property | Value | Source(s) |

| CAS Number | 2693397-46-3 | [1][2] |

| Molecular Weight | 382.43 g/mol | [1] |

| Molecular Formula | C₂₂H₂₃FN₂O₃ | [1][2] |

| Formal Name | N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine | [2] |

| Synonyms | MDMB-FUBICA 3,3-dimethylbutanoic acid | [2] |

Experimental Protocols

The identification and characterization of this compound typically involve in vitro metabolism studies followed by advanced analytical techniques. The following protocols are synthesized from established methodologies for the analysis of synthetic cannabinoid metabolites.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol simulates the metabolic processes in the human liver to generate metabolites from the parent compound, MDMB-FUBICA.

-

Incubation Preparation : A typical incubation mixture contains pooled human liver microsomes (pHLM), the parent compound (MDMB-FUBICA) dissolved in a suitable organic solvent (e.g., methanol (B129727) or DMSO), and a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4).

-

Reaction Initiation : The metabolic reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) regenerating system.

-

Incubation : The mixture is incubated at 37°C for a specified period, often ranging from 30 minutes to several hours, to allow for the formation of metabolites.

-

Reaction Termination : The reaction is quenched by adding a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate proteins.

-

Sample Preparation for Analysis : The sample is then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the metabolites, is collected, and may be further concentrated or diluted as needed for analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective detection and quantification of drug metabolites.

-

Chromatographic Separation :

-

Column : A reversed-phase C18 column is commonly used for the separation of synthetic cannabinoids and their metabolites.

-

Mobile Phase : A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with a small percentage of formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol with formic acid).

-

Flow Rate : A consistent flow rate is maintained to ensure reproducible retention times.

-

-

Mass Spectrometric Detection :

-

Ionization : Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of these compounds.

-

Detection Mode : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted analysis. This involves selecting the precursor ion (the molecular ion of this compound) and specific product ions that are characteristic of its fragmentation. This highly selective technique allows for accurate identification and quantification even in complex biological matrices.

-

Signaling Pathways

MDMB-FUBICA, the parent compound of the metabolite in focus, is a potent agonist of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). The binding of synthetic cannabinoids like MDMB-FUBICA to the CB1 receptor initiates a cascade of intracellular signaling events.

References

Unveiling the Pharmacological Profile of MDMB-FUBICA Metabolite 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDMB-FUBICA, a potent synthetic cannabinoid, undergoes extensive metabolism in the body, leading to various transformation products. Among these, MDMB-FUBICA metabolite 3, the carboxylic acid analog formed via ester hydrolysis, is a significant urinary biomarker for detecting the parent compound's consumption. Despite its importance in forensic analysis, the pharmacological profile of this compound remains largely uncharacterized. This technical guide synthesizes the current understanding of this metabolite, outlines detailed experimental protocols for its comprehensive pharmacological evaluation, and provides a framework for future research. While direct quantitative data on the receptor binding, functional activity, and in vivo effects of this compound are not publicly available, this guide draws upon established methodologies and the known pharmacology of analogous synthetic cannabinoid metabolites to provide a robust roadmap for its investigation.

Introduction

The proliferation of synthetic cannabinoids (SCs) presents a continuous challenge to public health and forensic science. MDMB-FUBICA (methyl (S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) is a highly potent SC that has been associated with severe adverse health effects. Understanding the pharmacological activities of its metabolites is crucial for a complete assessment of its toxicological and physiological impact.

This compound, also known as MDMB-FUBICA 3,3-dimethylbutanoic acid, is the product of the hydrolysis of the terminal methyl ester of the parent compound.[1] While its physiological and toxicological properties are currently cited as unknown, the metabolic pathway is a primary route of elimination for many synthetic cannabinoids.[1][2] Generally, the conversion to a carboxylic acid metabolite is considered a detoxification step, often resulting in a significant reduction or loss of cannabinoid receptor activity. However, some studies on other SCs have revealed that their carboxylic acid metabolites can act as weak inverse agonists, suggesting that they may not be entirely inert. This guide provides the necessary framework to elucidate the specific pharmacological characteristics of this compound.

Chemical and Analytical Profile

A summary of the key chemical and analytical information for this compound is presented in Table 1.

| Property | Value |

| Formal Name | N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine |

| Synonyms | MDMB-FUBICA 3,3-dimethylbutanoic acid |

| Molecular Formula | C₂₂H₂₃FN₂O₃ |

| Formula Weight | 382.4 g/mol |

| CAS Number | 2693397-46-3 |

Presumptive Metabolism of MDMB-FUBICA to Metabolite 3

The primary metabolic transformation leading to this compound is the hydrolysis of the methyl ester group of the parent compound, a reaction catalyzed by carboxylesterases in the liver. This process is a common phase I metabolic pathway for many ester-containing synthetic cannabinoids.

Proposed Experimental Protocols for Pharmacological Characterization

To ascertain the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are based on standard methodologies used for the characterization of synthetic cannabinoids.

In Vitro Pharmacological Assays

4.1.1. Cannabinoid Receptor Binding Affinity

This experiment will determine the affinity of this compound for the human cannabinoid receptors CB1 and CB2.

-

Methodology: Radioligand Competition Binding Assay

-

Preparation of Membranes: Utilize cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Competition Assay: Incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of this compound.

-

Incubation: Allow the mixture to incubate at 30°C for 60-90 minutes.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

4.1.2. Cannabinoid Receptor Functional Activity

This assay will determine the efficacy of this compound at the CB1 and CB2 receptors, classifying it as a potential agonist, antagonist, or inverse agonist.

-

Methodology: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.

-

Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4) containing GDP.

-

Assay Procedure: Incubate the membranes with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

-

Incubation: Allow the reaction to proceed at 30°C for 60 minutes.

-

Separation and Quantification: Separate bound and free [³⁵S]GTPγS by filtration and quantify using liquid scintillation counting.

-

Data Analysis: Plot the stimulation of [³⁵S]GTPγS binding as a function of the metabolite concentration to determine the EC₅₀ (potency) and Emax (maximal efficacy) relative to a known full agonist (e.g., CP55,940).

-

In Vivo Behavioral Pharmacology

Should in vitro assays indicate significant receptor affinity and/or activity, in vivo studies in animal models (e.g., mice or rats) would be warranted to assess the physiological and behavioral effects.

-

Methodology: Cannabinoid Tetrad Assay This assay is a standard method for evaluating the cannabimimetic effects of a compound in mice. The four measured effects are:

-

Hypothermia: Measure rectal temperature before and after administration of this compound.

-

Analgesia: Assess the pain response using the tail-flick or hot-plate test.

-

Catalepsy: Measure the time an animal remains immobile on an elevated bar.

-

Hypolocomotion: Quantify spontaneous activity in an open-field arena.

-

Workflow for Pharmacological Characterization

The logical flow of experiments to determine the pharmacological profile of this compound is outlined below.

Conclusion and Future Directions

While this compound is a known analytical marker for the consumption of its parent compound, its pharmacological activity remains a critical knowledge gap. The prevailing hypothesis, based on the metabolism of other synthetic cannabinoids, is that it possesses significantly reduced or no affinity and efficacy at cannabinoid receptors compared to MDMB-FUBICA. However, the possibility of residual activity or activity at other receptor systems cannot be discounted without empirical evidence.

The experimental protocols detailed in this guide provide a clear and comprehensive path for researchers to systematically characterize the pharmacological profile of this compound. Elucidating the activity of this and other major metabolites is essential for a thorough understanding of the complete toxicological and pharmacological landscape of novel synthetic cannabinoids. Such data will be invaluable for forensic toxicologists, clinicians, and drug development professionals in assessing the full spectrum of effects associated with the use of these potent and dangerous substances.

References

A Guide to the Toxicological Screening of MDMB-FUBICA Metabolite 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-FUBICA is a potent synthetic cannabinoid that has been identified in forensic casework. Like many synthetic cannabinoids, it undergoes extensive metabolism in the body, making the detection of its metabolites crucial for toxicological screening and confirming consumption. One of the major metabolites is MDMB-FUBICA metabolite 3, also known as MDMB-FUBICA 3,3-dimethylbutanoic acid.[1][2] This guide provides an in-depth overview of the available scientific knowledge regarding the toxicological screening of this metabolite, focusing on its metabolic formation and analytical detection. It is important to note that as of the writing of this guide, the specific physiological and toxicological properties of this compound have not been extensively characterized.[1]

Metabolic Pathway of MDMB-FUBICA

The primary metabolic transformation of MDMB-FUBICA, similar to other methyl ester synthetic cannabinoids, is the hydrolysis of the terminal methyl ester group.[3][4] This enzymatic reaction, primarily occurring in the liver, results in the formation of the more polar carboxylate metabolite, this compound.[5] This metabolite is a key biomarker for detecting MDMB-FUBICA intake in biological samples such as urine and blood.[2]

Analytical Methodologies for Detection

The detection and quantification of this compound in biological matrices are predominantly achieved using advanced analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for this purpose.

Sample Preparation

Effective sample preparation is critical to remove interferences and concentrate the analyte of interest from complex biological matrices like blood and urine. The most commonly employed techniques are:

-

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids. For acidic metabolites like this compound, pH adjustment of the aqueous phase can enhance extraction efficiency into an organic solvent.[2]

-

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to isolate the analyte from the sample matrix. It offers cleaner extracts and higher recovery rates compared to LLE.[2]

Instrumentation

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are essential for the selective and sensitive detection of synthetic cannabinoid metabolites.

-

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This technique provides high mass accuracy, enabling the confident identification of metabolites.[6]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers excellent sensitivity and specificity through the monitoring of specific precursor-to-product ion transitions.[5][7]

The table below summarizes typical analytical parameters used in the screening of synthetic cannabinoid metabolites.

| Parameter | Description |

| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode |

| Sample Types | Urine, Blood, Oral Fluid |

| Extraction Methods | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) |

| Chromatographic Separation | Reversed-phase chromatography (e.g., C18 column) |

| Detection | High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS) |

Experimental Workflow for Toxicological Screening

The following diagram illustrates a general workflow for the toxicological screening of synthetic cannabinoid metabolites in biological samples.

References

- 1. caymanchem.com [caymanchem.com]

- 2. ojp.gov [ojp.gov]

- 3. Detection of metabolites of two synthetic cannabimimetics, MDMB-FUBINACA and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 6. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Metabolic Fate of MDMB-FUBICA: A Technical Overview

Introduction: MDMB-FUBICA, chemically known as methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}formamido)-3,3-dimethylbutanoate, is a potent indole-based synthetic cannabinoid receptor agonist (SCRA) that has emerged on the designer drug market.[1] First formally identified in Sweden in 2015 by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), it is presumed to be a potent agonist of the cannabinoid type-1 (CB1) receptor.[1] Its molecular formula is C₂₃H₂₅FN₂O₃ and it has a molecular weight of 396.5 g/mol .[1] Due to its potent psychoactive effects, MDMB-FUBICA and its metabolites are of significant interest to researchers, forensic scientists, and public health officials. This guide provides a technical overview of its discovery, pharmacological properties, and primary metabolic pathways.

Pharmacological Profile

MDMB-FUBICA is a potent agonist of both the human cannabinoid receptor 1 (hCB1) and human cannabinoid receptor 2 (hCB2).[1][2] Its high affinity and efficacy at the CB1 receptor are responsible for its psychoactive effects.[1] In vitro studies have quantified its interaction with these receptors, revealing its high potency compared to THC, the primary psychoactive component of cannabis.[2]

Quantitative Pharmacological Data

The binding affinity (Ki), potency (EC₅₀), and efficacy (Eₘₐₓ) of MDMB-FUBICA at hCB1 and hCB2 receptors have been determined through various in vitro assays, such as radioligand binding and [³⁵S]GTPγS functional assays.[1][2]

| Parameter | hCB1 Receptor | hCB2 Receptor | Reference |

| Binding Affinity (Ki) | ~3-fold greater than CP55,940 | ~9-fold greater affinity than for hCB1 | [2] |

| Potency (EC50) | Comparable to CP55,940 | Not explicitly stated | [2] |

| Efficacy (Emax) | Greater than CP55,940 and THC | More efficacious than THC | [2] |

Metabolism of MDMB-FUBICA

The metabolism of MDMB-FUBICA is rapid and extensive, primarily occurring in the liver. Understanding its metabolic pathways is crucial for developing reliable analytical methods to detect its use in biological samples, as the parent compound is often present at very low concentrations or is entirely absent. The primary metabolic transformations involve hydrolysis and oxidation.

Primary Metabolic Pathways

The major metabolic pathway for MDMB-FUBICA is ester hydrolysis , where the methyl ester group is cleaved to form a carboxylic acid metabolite.[3][4] This resulting metabolite, MDMB-FUBICA 3,3-dimethylbutanoic acid, is often the most abundant metabolite found in biological samples.[5]

Other significant metabolic reactions include:

-

Monohydroxylation: The addition of a hydroxyl group to various positions on the molecule.[3][4]

-

Dihydrodiol formation: The formation of a diol from an epoxide intermediate.[3][4]

-

N-dealkylation (Fluorobenzyl loss): The removal of the 4-fluorobenzyl group.[3][4]

-

Glucuronidation: Phase II metabolism where metabolites are conjugated with glucuronic acid to increase water solubility and facilitate excretion.[3][4]

Primary Metabolites

Based on in vitro and in vivo studies, the following are considered the primary metabolites of MDMB-FUBICA:

| Metabolite Name | Biotransformation | Significance | Reference |

| MDMB-FUBICA 3,3-dimethylbutanoic acid | Ester Hydrolysis | Most abundant metabolite, primary biomarker | [5] |

| Hydroxylated metabolites | Monohydroxylation | Common Phase I metabolites | [3] |

| Dihydrodiol metabolites | Dihydrodiol formation | Common Phase I metabolites | [3] |

| N-dealkylated metabolites | Fluorobenzyl loss | Indicates cleavage of the N-substituent | [3] |

| Glucuronidated conjugates | Glucuronidation | Phase II metabolites for excretion | [3] |

Experimental Protocols

The identification and characterization of MDMB-FUBICA and its metabolites rely on sophisticated analytical techniques. Below are representative protocols for in vitro metabolism studies and the analysis of biological samples.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is a standard method to investigate the Phase I metabolism of a compound.

1. Incubation:

-

MDMB-FUBICA is incubated with pooled human liver microsomes.

-

The incubation mixture also contains a NADPH-regenerating system to support the activity of cytochrome P450 enzymes.

-

The reaction is typically carried out at 37°C for a specified time (e.g., up to 1 hour).[6]

2. Sample Quenching and Preparation:

-

The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724), to precipitate the proteins.

-

The sample is then centrifuged to separate the supernatant containing the metabolites.

3. Analysis:

-

The supernatant is analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the metabolites based on their accurate mass and fragmentation patterns.[3][7]

Analytical Method for Detection in Biological Samples (LC-MS/MS)

This protocol describes a typical workflow for the detection and quantification of MDMB-FUBICA and its metabolites in samples like blood or urine.

1. Sample Preparation:

-

An internal standard is added to the biological sample (e.g., 1 mL of whole blood).[1]

-

A liquid-liquid extraction is performed using a suitable organic solvent (e.g., methyl tert-butyl ether) to isolate the analytes.[1]

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.[1]

-

For urine samples, an initial hydrolysis step with an enzyme like β-glucuronidase is often included to cleave glucuronide conjugates.[5]

2. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system with a C18 reversed-phase column is used for separation.[1] A gradient elution with a mobile phase consisting of acetonitrile and water, both with 0.1% formic acid, is commonly employed.[1]

-

MS/MS System: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode is used for detection.[1]

-

Detection: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the precursor-to-product ion transitions for MDMB-FUBICA and its metabolites.[1]

Visualizations

The following diagrams illustrate the experimental workflow for in vitro metabolism, the signaling pathway of MDMB-FUBICA, and its primary metabolic pathways.

Conclusion

MDMB-FUBICA is a highly potent synthetic cannabinoid with a complex metabolic profile. The discovery and characterization of its primary metabolites, particularly the ester hydrolysis product, are essential for forensic and clinical toxicology to accurately identify its use. The methodologies outlined in this guide provide a framework for the continued investigation of new psychoactive substances and the development of robust analytical methods for their detection. The high potency and efficacy of MDMB-FUBICA at the CB1 receptor underscore the potential for significant adverse health effects associated with its use.

References

- 1. MDMB-FUBICA|Synthetic Cannabinoid|Analytical Standard [benchchem.com]

- 2. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Detection of metabolites of two synthetic cannabimimetics, MDMB-FUBINACA and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns | Semantic Scholar [semanticscholar.org]

- 5. ojp.gov [ojp.gov]

- 6. In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study on the metabolic process of synthetic cannabinoids 4F-MDMB-BINACA and 4F-MDMB-BICA in human liver microsome and zebrafish model via UHPLC-QE Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of MDMB-FUBICA Metabolite 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of MDMB-FUBICA metabolite 3, a primary hydrolysis product of the synthetic cannabinoid MDMB-FUBICA. The information herein is intended to support research, analytical method development, and forensic applications.

Quantitative Data Summary

The following tables summarize the known quantitative solubility and stability data for this compound.

Table 1: Solubility of this compound

| Solvent | Concentration (mg/mL) |

| Dimethylformamide (DMF) | 30 |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 |

| Ethanol | 30 |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.10 |

Data sourced from Cayman Chemical.[1]

Table 2: Stability of this compound in Various Matrices

| Storage Condition | Matrix | Stability Observation |

| -20°C | Crystalline Solid | ≥ 4 years[1] |

| Freezer | Whole Blood | Generally stable for 21 to 52 weeks[2] |

| Refrigerator | Whole Blood | Less stable than in freezer[2] |

| Room Temperature | Whole Blood | Least stable condition[2] |

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of synthetic cannabinoid metabolites, based on established laboratory practices and information from analytical studies.

Solubility Determination Protocol

A standard shake-flask method is typically employed to determine the solubility of a compound in a given solvent.

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., DMF, DMSO, Ethanol, PBS) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or vortex mixer) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solute: The solution is centrifuged at high speed to pellet the undissolved solid.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and analyzed by a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to determine the concentration of the dissolved metabolite.

-

Data Reporting: The solubility is reported as the mean concentration from multiple determinations.

Stability Assessment Protocol in Biological Matrices

This protocol outlines a general procedure for evaluating the long-term stability of this compound in biological fluids.

-

Spiking of Samples: Blank, drug-free whole blood or urine is spiked with a known concentration of this compound.

-

Aliquoting and Storage: The spiked matrix is aliquoted into multiple vials and stored under various temperature conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

-

Time-Point Analysis: At specified time points (e.g., day 0, 1 week, 1 month, 3 months, 6 months, 1 year), an aliquot from each storage condition is retrieved.

-

Sample Preparation: The samples are prepared for analysis. For whole blood, this typically involves protein precipitation with a solvent like acetonitrile. For urine, a "dilute-and-shoot" approach or solid-phase extraction may be used. An internal standard is added to all samples to correct for analytical variability.

-

LC-MS/MS Analysis: The prepared samples are analyzed using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

-

Data Analysis: The concentration at each time point is compared to the initial concentration (day 0) to determine the percentage of degradation.

Visualizations

The following diagrams illustrate the metabolic pathway of MDMB-FUBICA to metabolite 3 and a typical analytical workflow for its quantification.

Caption: Metabolic conversion of MDMB-FUBICA to its carboxylic acid metabolite.

Caption: Typical bioanalytical workflow for the quantification of this compound.

References

Biotransformation of MDMB-FUBICA: A Technical Guide to the Formation of Metabolite 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biotransformation pathways leading to the formation of metabolite 3 from the synthetic cannabinoid MDMB-FUBICA. It includes detailed experimental protocols derived from published research, a summary of quantitative data, and a visual representation of the metabolic pathway.

Introduction

MDMB-FUBICA (methyl (S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) is a potent indole-based synthetic cannabinoid. Understanding its metabolism is crucial for forensic toxicology, clinical diagnostics, and the development of effective countermeasures to its psychoactive effects. A primary metabolic pathway for MDMB-FUBICA is the hydrolysis of its methyl ester group, resulting in the formation of its corresponding carboxylic acid, commonly referred to as MDMB-FUBICA metabolite 3 (MDMB-FUBICA 3,3-dimethylbutanoic acid). This metabolite is a key biomarker for detecting MDMB-FUBICA intake.[1]

The Core Biotransformation Pathway: Ester Hydrolysis

The principal biotransformation of MDMB-FUBICA to metabolite 3 is a phase I metabolic reaction involving the cleavage of the methyl ester bond.[1][2] This hydrolysis is primarily catalyzed by human carboxylesterases (hCES), with hCES1 being a key isozyme in this process.[3][4] Cytochrome P450 enzymes are generally involved in the further metabolism of synthetic cannabinoids through oxidative pathways, but carboxylesterases are the main drivers for the formation of this initial, prominent metabolite.[3][4]

The resulting metabolite, this compound, is the most predominant metabolite found in urine samples and is therefore a reliable marker for confirming the consumption of MDMB-FUBICA.[1]

Experimental Protocols for In Vitro Metabolism Studies

The following protocols are synthesized from methodologies reported in the scientific literature for studying the in vitro metabolism of synthetic cannabinoids, including MDMB-FUBICA.

Incubation with Human Liver Microsomes (HLM) and S9 Fractions

This protocol is designed to simulate the phase I metabolism that occurs in the liver.

Materials:

-

MDMB-FUBICA

-

Pooled human liver microsomes (pHLM) or pooled human liver S9 (pHLS9) fraction

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile (B52724)

-

Internal standard (e.g., trimipramine-D3)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, pHLM or pHLS9 protein (final concentration, e.g., 1 µg/µL), and MDMB-FUBICA (from a stock solution, final concentration typically in the low micromolar range).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Incubation with Recombinant Human Carboxylesterases (hCES)

This protocol is used to determine the specific contribution of carboxylesterase isoforms to the hydrolysis of MDMB-FUBICA.

Materials:

-

MDMB-FUBICA

-

Recombinant human hCES1b, hCES1c, or hCES2

-

Phosphate buffer (100 mM, pH 7.4)

-

Ice-cold acetonitrile

-

Internal standard (e.g., trimipramine-D3)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, the specific recombinant hCES isoform (final protein concentration, e.g., 1 µg/µL), and MDMB-FUBICA.

-

Incubation: Incubate the mixture at 37°C for a defined period. Preliminary experiments are often conducted to ensure that the reaction rate is linear with respect to time and protein concentration.

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Sample Preparation for Analysis: Vortex the mixture and, if necessary, centrifuge to pellet any precipitated material.

-

Sample Analysis: Transfer the supernatant for LC-MS/MS analysis.

Data Presentation: Quantitative Analysis of Metabolite 3 Formation

The following table summarizes the relative formation of this compound after incubation with different enzyme sources, as reported in the literature.[3] Due to low hydrolysis rates, detailed enzyme kinetic parameters (K_m and V_max) for MDMB-FUBICA have not been extensively modeled.[3][4]

| Enzyme Source | Relative Amount of Metabolite 3 Formed (%) |

| Recombinant hCES1b | < 1 |

| Recombinant hCES1c | < 1 |

| Recombinant hCES2 | Not reported to be involved |

| Pooled Human Liver Microsomes (pHLM) | ~ 1 |

| Pooled Human Liver S9 (pHLS9) | ~ 1 |

Data is derived from initial activity screening experiments and represents the relative amount of the metabolite formed compared to the remaining parent compound.[3]

Visualization of the Biotransformation Pathway

The following diagram illustrates the primary metabolic pathway from MDMB-FUBICA to its ester hydrolysis product, metabolite 3.

Caption: Biotransformation of MDMB-FUBICA to Metabolite 3 via ester hydrolysis.

References

Presumptive Identification of MDMB-FUBICA Metabolite 3 in Seized Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-FUBICA (methyl (S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic casework globally.[1][2] Like many methyl ester SCRAs, MDMB-FUBICA is subject to rapid and extensive metabolism in the body, primarily through hydrolysis of its methyl ester group.[3][4][5] This biotransformation results in the formation of its primary and most stable metabolite, MDMB-FUBICA metabolite 3, also known as MDMB-FUBICA 3,3-dimethylbutanoic acid.[6][7]

Due to the inherent instability of the parent compound in biological and sometimes in seized materials, forensic identification often relies on the detection of this more stable carboxylic acid metabolite.[8][9] The presence of this compound is a strong indicator of the original presence or consumption of the parent compound.[10] This guide provides a technical overview of the core methodologies for the presumptive identification of this compound in seized samples.

Target Analyte Profile: this compound

This compound is available as a certified analytical reference standard, which is essential for the validation of analytical methods and the confirmation of findings in casework.[6][11] It is the product of ester hydrolysis of the parent compound.[12]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Formal Name | N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine | [6] |

| Common Synonyms | MDMB-FUBICA 3,3-dimethylbutanoic acid | [6] |

| CAS Number | 2693397-46-3 | [6] |

| Molecular Formula | C₂₂H₂₃FN₂O₃ | [6] |

| Formula Weight | 382.4 g/mol | [6] |

| Purity | ≥98% (for reference standard) | [6] |

| Formulation | Crystalline Solid (for reference standard) | [6] |

| Storage | -20°C | [6] |

| Stability | ≥ 4 years (for reference standard) |[6] |

Primary Metabolic Pathway

The formation of this compound from its parent compound is a straightforward Phase I metabolic reaction. This pathway is critical for understanding why the metabolite is often the primary target for analysis in forensic samples.

-

Reaction: Ester Hydrolysis

-

Enzymes: Primarily mediated by carboxylesterases (CES) found in the liver and other tissues.[4]

-

Significance: This reaction cleaves the methyl ester group from the parent molecule, replacing it with a carboxylic acid. This transformation significantly increases the stability of the molecule. Studies on similar SCRAs have shown that parent ester compounds can be unstable, while their corresponding acid metabolites are robust under various storage conditions.[8][9] The detection of this hydrolysis product is considered a reliable biomarker for exposure to the parent compound.[7][13]

Caption: Metabolic conversion of MDMB-FUBICA to its primary metabolite.

Analytical Methodologies for Presumptive Identification

The presumptive identification of this compound typically involves chromatographic separation followed by mass spectrometric detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred technique.[14]

Sample Preparation

Proper extraction of the analyte from the seized material matrix is crucial for reliable analysis. Given the acidic nature of the metabolite, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is commonly employed.[9][15]

Caption: General sample preparation workflow for seized materials.

A typical LLE protocol might involve:

-

Extraction of the homogenized sample with a suitable solvent like methanol.[16]

-

Centrifugation to separate solid and liquid phases.[16]

-

For acidic metabolites, basification of the sample followed by extraction with an organic solvent like methyl tert-butyl ether (MTBE).[7]

-

Evaporation of the organic layer to dryness.

-

Reconstitution of the residue in a solvent compatible with the analytical instrument.[17]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification of this compound, though it often requires a derivatization step to increase the volatility and improve the chromatographic peak shape of the carboxylic acid. This adds complexity to the sample preparation process.

Table 2: Example GC-MS Parameters

| Parameter | Example Setting |

|---|---|

| Column | Capillary column (e.g., DB-5MS, HP-5MS) |

| Injection Mode | Splitless |

| Oven Program | Start at 100°C, ramp to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Acquisition Mode | Full Scan (for presumptive ID) or SIM/MRM (for quantification) |

| Derivatization Agent | BSTFA with 1% TMCS, or similar silylating agent |

Identification is achieved by comparing the retention time and the resulting mass spectrum with that of a certified reference standard and by searching against spectral libraries.[6][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly suitable for analyzing polar and thermally labile compounds like this compound without the need for derivatization.[18] It offers excellent sensitivity and selectivity.

Table 3: Example LC-MS/MS Parameters

| Parameter | Example Setting | Reference |

|---|---|---|

| LC Column | C18 reverse-phase (e.g., 1.7-2.6 µm particle size) | [18] |

| Mobile Phase A | 0.1% Formic Acid in Water | [19] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | [19] |

| Flow Rate | 0.4 - 0.6 mL/min | [13][20] |

| Column Temp. | 40 - 55°C | [20] |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | [7] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or High-Resolution MS | [14] |

| Precursor Ion (M+H)⁺ | m/z 383.17 | [7] |

| Example Product Ions | Dependent on instrument and collision energy |

| Collision Energy | Variable, often optimized per transition (e.g., 35 ± 15 eV) |[7] |

Data Interpretation and Presumptive Identification

A presumptive identification of this compound is made when the analytical data from a seized sample matches the data from a certified reference standard analyzed under the same conditions.

The criteria for identification include:

-

Retention Time: The retention time of the analyte peak in the sample chromatogram must match that of the reference standard within a specified tolerance window.

-

Mass Spectral Data:

-

For GC-MS (Full Scan) , the mass spectrum of the sample analyte must match the spectrum in a validated library or the spectrum of the reference standard.

-

For LC-MS/MS (MRM) , the sample must produce signals for at least two specific precursor-to-product ion transitions, and the ratio of these transitions must match that of the reference standard.

-

For High-Resolution MS (HRMS) , the measured accurate mass of the precursor ion in the sample must be within a narrow mass tolerance (typically <5 ppm) of the theoretical exact mass.[7]

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. Identification of MDMB-FUBINACA in commercially available e-liquid formulations sold for use in electronic cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. ojp.gov [ojp.gov]

- 8. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment [cfsre.org]

- 9. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. ovid.com [ovid.com]

- 15. open.bu.edu [open.bu.edu]

- 16. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. ojp.gov [ojp.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on MDMB-FUBICA Metabolite 3 and its Relation to ADB-FUBICA

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, metabolic relationship to the parent compounds MDMB-FUBICA and ADB-FUBICA, and the analytical methodologies used for its detection. This document is intended to serve as a resource for professionals in the fields of forensic science, toxicology, and drug development.

Introduction

MDMB-FUBICA (also known as AMB-FUBICA) and ADB-FUBICA are potent, indole-based synthetic cannabinoid receptor agonists (SCRAs) that have been identified in the illicit drug market.[1][2] Like many SCRAs, they are extensively metabolized in the body, making the detection of their metabolites crucial for forensic and clinical investigations.[3] this compound, also known as MDMB-FUBICA 3,3-dimethylbutanoic acid, is a key metabolite formed from both MDMB-FUBICA and ADB-FUBICA, making it a critical biomarker for detecting the intake of either parent compound.[4][5]

Chemical Structures and Properties

The chemical structures of MDMB-FUBICA, ADB-FUBICA, and their common metabolite are closely related. MDMB-FUBICA is the methyl ester analog of ADB-FUBICA, which is a primary amide. This compound is the carboxylic acid product resulting from the hydrolysis of the ester group in MDMB-FUBICA or the amide group in ADB-FUBICA.

| Compound | Formal Name | CAS Number | Molecular Formula | Formula Weight ( g/mol ) |

| MDMB-FUBICA | N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester | 1971007-91-6 | C23H25FN2O3 | 396.5 |

| ADB-FUBICA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide | Not explicitly found, but related to ADB-FUBINACA | Not explicitly found | Not explicitly found |

| This compound | N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine | 2693397-46-3 | C22H23FN2O3 | 382.4 |

Data sourced from Cayman Chemical product information.[4][6]

Metabolic Relationship

The primary metabolic transformation that links MDMB-FUBICA and ADB-FUBICA to this compound is hydrolysis.

-

From MDMB-FUBICA: The methyl ester group of MDMB-FUBICA is hydrolyzed to a carboxylic acid, forming this compound. This is a common and major metabolic pathway for synthetic cannabinoids containing a methyl ester group.[5][7]

-

From ADB-FUBICA: The terminal amide group of ADB-FUBICA undergoes hydrolysis to form the same carboxylic acid metabolite, this compound.[5]

This shared metabolic product means that the detection of this compound in a biological sample confirms exposure to either MDMB-FUBICA or ADB-FUBICA, but does not, by itself, differentiate between the two.[3][5]

Broader Metabolic Pathways

Beyond the formation of this compound, both parent compounds undergo extensive Phase I and Phase II metabolism.

ADB-FUBICA Metabolism: Studies on the closely related indazole analog, ADB-FUBINACA, have identified several major metabolic pathways which are likely similar for ADB-FUBICA. These include:

-

Alkyl and Indazole Hydroxylation: Addition of hydroxyl groups to the alkyl chain or the indazole ring system.[3][8]

-

Amide Hydrolysis: As mentioned, this leads to the formation of the carboxylic acid metabolite.[8]

-

Dehydrogenation: Removal of hydrogen atoms, often following hydroxylation.[8]

-

N-dealkylation: Cleavage of the dimethylbutanamide moiety.[3]

-

Glucuronide Conjugation: A Phase II reaction where glucuronic acid is attached to hydroxylated metabolites to increase water solubility and facilitate excretion.[8]

MDMB-FUBICA Metabolism: The metabolism of MDMB-FUBICA and similar compounds like 4F-MDMB-BICA is dominated by:

-

Ester Hydrolysis: The most prominent reaction, leading to the formation of the carboxylic acid metabolite (metabolite 3), which is often the most abundant metabolite found in urine and blood.[5][9]

-

Hydroxylation: Occurs on various parts of the molecule.[10]

-

Dehydrogenation: Often follows hydroxylation.[10]

-

N-dealkylation: Cleavage at the indole (B1671886) nitrogen.[10]

The detection of metabolites resulting from ester hydrolysis is a reliable confirmation of consumption for many synthetic cannabinoids.[9]

Experimental Protocols

A. In Vitro Metabolism Studies using Human Liver Microsomes (HLMs)

This protocol outlines a general procedure for identifying metabolites of synthetic cannabinoids in vitro.

-

Preparation: Pooled human liver microsomes (pHLMs) are thawed on ice. A reaction mixture is prepared containing a phosphate (B84403) buffer (e.g., pH 7.4), the parent compound (e.g., MDMB-FUBICA) dissolved in a suitable solvent like methanol, and the pHLMs.

-

Incubation: The metabolic reaction is initiated by adding an NADPH-regenerating system. The mixture is then incubated, typically at 37°C, for a set period (e.g., 1 hour).[11] Control incubations are run without the NADPH system to differentiate between enzymatic and non-enzymatic degradation.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[11]

-

Sample Preparation: The mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected, evaporated to dryness, and then reconstituted in a suitable solvent for analysis.

-

Analysis: The sample is analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the metabolites based on their accurate mass and fragmentation patterns.[11]

B. Analytical Detection in Biological Samples

The detection of synthetic cannabinoids and their metabolites in biological matrices like urine and blood typically involves a combination of sample preparation and advanced chromatography-mass spectrometry techniques.

-

Sample Preparation:

-

Urine: Often involves a "dilute-and-shoot" approach or enzymatic hydrolysis with β-glucuronidase to cleave conjugated metabolites, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate and purify the analytes.[7]

-

Blood/Plasma: Protein precipitation is a common first step, followed by LLE or SPE.[7]

-

-

Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) is commonly used to separate the parent drug from its various metabolites.[9]

-

Mass Spectrometric Detection:

-

Tandem Mass Spectrometry (MS/MS): Triple quadrupole (QqQ) instruments are used for targeted quantification of known metabolites due to their high sensitivity and selectivity.[9]

-

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap are used for untargeted screening and identification of novel metabolites by providing accurate mass measurements.[3][9]

-

Quantitative and Pharmacological Data

Quantitative data on the concentrations of this compound in biological samples from authentic cases are limited in the publicly available literature. However, studies on related compounds provide context.

| Compound/Metabolite | Data Type | Value | Significance | Reference |

| ADB-FUBINACA | CB1 Receptor Affinity (EC50) | 1.2 nM | Demonstrates high potency of the parent amide structure. | [2] |

| 4F-MDMB-BICA | Urinary Concentration (Median) | 0.312 ng/mL | Parent compound found at low levels in urine. | [12] |

| 4F-MDMB-BICA-COOH | Urinary Concentration (Range) | 0.396–4579 ng/mL | The carboxylic acid metabolite is found at much higher concentrations than the parent drug, highlighting its importance as a biomarker. | [12] |

| MDMB-FUBINACA | CB1 Receptor Agonism | Full Agonist | The parent compound is a full agonist, while its carboxylic acid metabolite acts as a weak inverse agonist, suggesting reduced psychoactive effects from the metabolite. | [12][13] |

The data strongly suggest that for this class of SCRAs, the carboxylic acid metabolite (analogous to this compound) is a more reliable and abundant biomarker in urine than the parent compound.[12] Furthermore, the metabolites typically show significantly reduced binding affinity and functional activity at the CB1 receptor compared to the parent compound.[1]

Conclusion

This compound is a crucial analytical target for forensic and clinical toxicologists. Its formation via hydrolysis from two different synthetic cannabinoids, MDMB-FUBICA and ADB-FUBICA, makes it a valuable, albeit non-specific, biomarker for exposure. The extensive metabolism of the parent compounds often leaves the more stable and abundant carboxylic acid metabolite as the primary evidence of consumption. Understanding the metabolic pathways and employing sensitive analytical techniques like LC-HRMS are essential for the accurate identification of SCRA use and for keeping pace with the ever-evolving landscape of new psychoactive substances.

References

- 1. MDMB-FUBICA|Synthetic Cannabinoid|Analytical Standard [benchchem.com]

- 2. ADB-FUBINACA - Wikipedia [en.wikipedia.org]

- 3. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. ojp.gov [ojp.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. UPLC-HR-MS/MS-based determination study on the metabolism of four synthetic cannabinoids, ADB-FUBICA, AB-FUBICA, AB-BICA and ADB-BICA, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. real.mtak.hu [real.mtak.hu]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Detection of MDMB-FUBICA Metabolite 3 in Whole Blood Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-FUBICA is a potent synthetic cannabinoid that has been identified in forensic and clinical cases. Due to its rapid metabolism in the body, the parent compound is often not detectable in biological samples for an extended period. Therefore, the detection of its metabolites is crucial for confirming exposure. This application note provides a detailed protocol for the detection and quantification of MDMB-FUBICA metabolite 3 (MDMB-FUBICA 3,3-dimethylbutanoic acid) in whole blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This metabolite is a product of ester hydrolysis and serves as a reliable biomarker for MDMB-FUBICA consumption.[1][2][3] The methodologies described herein are compiled from established forensic toxicology practices for the analysis of synthetic cannabinoids and their metabolites.[4][5]

Metabolic Pathway of MDMB-FUBICA

MDMB-FUBICA undergoes phase I metabolism, primarily through ester hydrolysis, to form its main metabolite, this compound. This biotransformation is a key indicator of the parent compound's consumption.

Experimental Workflow

The overall workflow for the analysis of this compound in whole blood involves sample preparation, instrumental analysis, and data processing.

Quantitative Data

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for synthetic cannabinoid metabolites, including those similar to this compound, as reported in various studies. These values are typically in the low nanogram per milliliter range, highlighting the sensitivity of LC-MS/MS methods.

| Analyte/Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Synthetic Cannabinoid Metabolites (General) | Whole Blood | 0.01 - 0.48 | - | [4] |

| 4F-MDMB-BINACA Metabolites | Blood | 0.02 - 0.05 | 0.05 - 0.1 | [6] |

| 24 Synthetic Cannabinoid Metabolites | Blood | 0.03 - 0.5 | 0.03 - 0.5 | [7] |

| General Synthetic Cannabinoids | Whole Blood | 0.1 - 6.0 | 1.0 - 6.0 | [5] |

Experimental Protocols

This section details the recommended protocol for the extraction and analysis of this compound from whole blood.

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS) (e.g., MDMB-FUBICA-d3 metabolite 3 or a structurally similar deuterated compound)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Deionized water

-

Whole blood (blank matrix for calibration and controls)

-

Solid Phase Extraction (SPE) cartridges or appropriate solvents for Liquid-Liquid Extraction (LLE)

Sample Preparation

Sample preparation is a critical step to remove matrix interferences and concentrate the analyte. Both protein precipitation and solid-phase extraction are viable methods.

Protocol 1: Protein Precipitation

-

To 100 µL of whole blood, add 200 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

-

Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by deionized water.

-

Dilute 100 µL of whole blood with 900 µL of a buffer solution (e.g., phosphate (B84403) buffer, pH 6) containing the internal standard.

-

Load the diluted sample onto the conditioned SPE cartridge.

-

Wash the cartridge with deionized water followed by a weak organic solvent to remove interferences.

-

Elute the analyte with an appropriate elution solvent (e.g., methanol with 2% formic acid).

-

Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing the pure standards into the mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | To be determined | To be determined | To be determined |

| Internal Standard | To be determined | To be determined | To be determined |

Quality Control

-

Calibration Curve: Prepare a calibration curve using blank whole blood spiked with known concentrations of this compound.

-

Quality Control Samples: Analyze low, medium, and high concentration QC samples with each batch of unknown samples to ensure accuracy and precision.

-

Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.

Conclusion

The detection of this compound in whole blood is a reliable method for confirming the use of the parent synthetic cannabinoid. The LC-MS/MS protocol outlined in this application note provides a sensitive and specific approach for the quantification of this important biomarker. Proper sample preparation and adherence to quality control procedures are essential for obtaining accurate and defensible results in a research or forensic setting. The instability of some parent synthetic cannabinoids in blood reinforces the importance of targeting their more stable metabolites for a longer detection window.[1][3]

References

- 1. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Research Portal [ourarchive.otago.ac.nz]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

Application Note: A Robust LC-QTOF-MS Method for Comprehensive Screening of Synthetic Cannabinoid Metabolites in Urine

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The ever-evolving landscape of new psychoactive substances (NPS) presents a significant challenge for forensic and clinical toxicology laboratories. Synthetic cannabinoids (SCs) represent a large and structurally diverse class of NPS, with metabolites that are often the primary targets for detection in biological matrices. This application note details a sensitive and reliable Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) method for the qualitative screening of SC metabolites in human urine. The protocol includes a streamlined sample preparation procedure, optimized LC-QTOF-MS parameters, and a comprehensive data analysis workflow, enabling the confident identification of a wide range of SC metabolites.

Introduction